molecular formula C20H20F3N3O B2955382 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide CAS No. 1396891-68-1

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide

Cat. No.: B2955382
CAS No.: 1396891-68-1
M. Wt: 375.395
InChI Key: VAMRWJXTZBGYHX-ZHACJKMWSA-N
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Description

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide is an intriguing organic compound characterized by its unique structural configuration, comprising a quinazoline core, an ethyl bridge, and a cinnamamide moiety, complemented with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide typically involves:

  • Step 1 Synthesis of the quinazoline core: : This can be achieved through the cyclization of an appropriate diamine with a nitrile in acidic or basic conditions.

  • Step 2 Introduction of the trifluoromethyl group: : This step requires the use of trifluoromethylating agents such as CF3I or trifluoromethyltrimethylsilane (TMSCF3) under suitable reaction conditions.

  • Step 3 Formation of the ethyl bridge: : This involves the alkylation of the quinazoline core using an appropriate alkyl halide.

  • Step 4 Attachment of the cinnamamide moiety: : Finally, the formation of the cinnamamide linkage is achieved through an amidation reaction between the ethyl-quinazoline intermediate and cinnamic acid or its derivatives.

Industrial Production Methods: Scaling up the synthesis for industrial purposes often involves:

  • Utilizing flow chemistry to ensure continuous and controlled addition of reagents.

  • Implementing purification techniques like crystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation at the quinazoline core or the cinnamamide moiety using oxidizing agents such as hydrogen peroxide or manganese dioxide.

  • Reduction: : Reduction reactions can target the imine group in the quinazoline core, employing reducing agents like sodium borohydride.

  • Substitution: : The compound is prone to nucleophilic substitution at the trifluoromethyl group when exposed to nucleophiles.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide (H₂O₂), Manganese dioxide (MnO₂)

  • Reduction: : Sodium borohydride (NaBH₄)

  • Substitution: : Nucleophiles like thiols or amines

Major Products Formed:

  • Oxidation: : Formation of quinazoline N-oxide derivatives

  • Reduction: : Formation of tetrahydroquinazoline derivatives

  • Substitution: : Formation of substituted quinazoline derivatives

Scientific Research Applications

Chemistry

  • As a precursor in the synthesis of other complex organic molecules.

  • As a ligand in coordination chemistry due to its nitrogen-containing heterocyclic structure.

Biology

  • As a potential inhibitor of certain enzymes due to the presence of the quinazoline core, which is known for its biological activity.

  • Its structure suggests possible utility in studying receptor-ligand interactions in pharmacological research.

Medicine

  • The compound may exhibit pharmacological activity, particularly in the design of new therapeutic agents targeting central nervous system disorders.

Industry

  • Used in the development of advanced materials due to its structural rigidity and electronic properties conferred by the trifluoromethyl group.

Mechanism of Action

The mechanism by which N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide exerts its effects generally involves:

  • Molecular Targets: : It interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.

  • Pathways Involved: : The compound may influence signaling pathways, particularly those related to its quinazoline core, which are often implicated in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline Derivatives: : Other quinazoline derivatives might share similar biological activity but lack the trifluoromethyl group.

  • Trifluoromethylated Compounds: : Compounds like trifluoromethylbenzenes may exhibit similar electronic properties but without the quinazoline core's biological potential.

Uniqueness

  • The combination of the quinazoline core with a trifluoromethyl group and the cinnamamide linkage makes it a distinct entity with unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)12-13-24-18(27)11-10-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,12-13H2,(H,24,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMRWJXTZBGYHX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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